PRMT5/MEP50 Binding Affinity: Ki = 313 nM Demonstrates Moderate Inhibitory Potency Distinct from Highly Potent Clinical Inhibitors
This compound binds to the PRMT5/MEP50 complex with an inhibition constant (Ki) of 313 nM, as determined by a FITC-competitive binding assay [1]. In contrast, the clinical-stage PRMT5 inhibitor GSK3326595 (pemrametostat) exhibits an IC50 of 6.2 nM against PRMT5, representing approximately 50-fold greater potency . This moderate potency profile positions Methyl (2-phenyl-6-piperidino-4-pyrimidinyl)methyl ether as a potentially useful tool for studying partial inhibition or for applications where complete target blockade is undesirable, such as in certain mechanistic or toxicity studies.
| Evidence Dimension | PRMT5/MEP50 inhibition potency |
|---|---|
| Target Compound Data | Ki = 313 nM |
| Comparator Or Baseline | GSK3326595: IC50 = 6.2 nM |
| Quantified Difference | Target compound is approximately 50-fold less potent |
| Conditions | Target: FITC-competitive binding assay; Comparator: Biochemical assay |
Why This Matters
Researchers requiring a moderately potent PRMT5 inhibitor—rather than a highly potent clinical candidate—can select this compound to avoid complete target suppression, enabling nuanced dose-response studies.
- [1] BindingDB. BDBM50607731 (CHEMBL5219517). Ki = 313 nM against PRMT5/MEP50 assessed by FITC-competitive binding assay. View Source
